1-(4-Aminophenyl)azetidin-3-ol
Overview
Description
“1-(4-Aminophenyl)azetidin-3-ol” is a chemical compound with the molecular formula C9H12N2O. It has a molecular weight of 164.2 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(4-Aminophenyl)azetidin-3-ol” has been studied using Density Functional Theory . The InChI code for the compound is 1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Aminophenyl)azetidin-3-ol” are not detailed in the retrieved papers, azetidines are known to be involved in various chemical reactions. They are excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
“1-(4-Aminophenyl)azetidin-3-ol” is a solid compound . It has a molecular weight of 164.20 .Scientific Research Applications
Peptidomimetic Chemistry
1-(4-Aminophenyl)azetidin-3-ol: is utilized in peptidomimetic chemistry due to its structural similarity to amino acids. It can serve as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides and can inhibit or modulate protein-protein interactions .
Nucleic Acid Chemistry
This compound’s potential extends to nucleic acid chemistry, where it can be incorporated into nucleotide analogs. These analogs can be designed to interact with DNA or RNA, offering a pathway for the development of new therapeutic agents .
Catalytic Processes
In catalysis, 1-(4-Aminophenyl)azetidin-3-ol can participate in various reactions, including Henry, Suzuki, Sonogashira, and Michael additions. Its reactivity in these processes can lead to the creation of novel compounds with potential industrial and pharmaceutical applications .
Ring-Opening and Expansion Reactions
The strained nature of the azetidine ring makes 1-(4-Aminophenyl)azetidin-3-ol an excellent candidate for ring-opening and expansion reactions. These reactions are crucial for the synthesis of larger, more complex heterocyclic compounds .
Synthesis of Heterocyclic Compounds
The azetidine moiety in 1-(4-Aminophenyl)azetidin-3-ol is a versatile synthon for the preparation of functionally enriched heterocyclic scaffolds. These scaffolds have significant biological relevance and can lead to the discovery of new drugs .
Designing Synthetic Conjugates
Researchers are exploring the use of 1-(4-Aminophenyl)azetidin-3-ol in designing synthetic conjugates of medicinally active compounds. These novel hybrid pharmacophores aim to achieve higher potential and efficacy compared to their analogues .
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKVPSQFAMADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)azetidin-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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